3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers requiring a fluorinated benzoic acid building block with precise steric and electronic properties often face limited options with suboptimal lipophilicity. 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid (CAS 1344109-54-1) addresses this gap with its unique 3,5-difluoro-4-isopropoxy substitution pattern, offering a calculated LogP of ~3.3 that enhances membrane permeability for CNS drug discovery and agrochemical development. • Available at ≥97% purity with batch-specific QC, ensuring reproducible synthesis. • Facilitates amide/ester prodrug formation and serves as a ¹⁹F NMR probe. • Ships at ambient temperature; in stock for rapid global delivery.

Molecular Formula C10H10F2O3
Molecular Weight 216.184
CAS No. 1344109-54-1
Cat. No. B595153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(propan-2-yloxy)benzoic acid
CAS1344109-54-1
Molecular FormulaC10H10F2O3
Molecular Weight216.184
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1F)C(=O)O)F
InChIInChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
InChIKeySEOBUACMSAPVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid Overview


3,5-Difluoro-4-(propan-2-yloxy)benzoic acid (CAS 1344109-54-1), also known as 3,5-difluoro-4-isopropoxybenzoic acid, is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol [1]. The compound features a carboxylic acid group at the 1-position, fluorine atoms at the 3- and 5-positions, and an isopropoxy group at the 4-position . It is a solid at room temperature, typically supplied at purities of 95–98%, and is utilized as a versatile synthetic intermediate and building block in medicinal chemistry, agrochemical research, and materials science .

Building Block
Versatile synthetic intermediate for drug discovery, agrochemical, and materials research
Substitution Pattern
3,5-Difluoro-4-isopropoxy: distinct steric, electronic, and lipophilic profile
Physical Form
Solid; research-grade purity available with batch-specific QC options

Uniqueness of 3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid


The 3,5-difluoro-4-isopropoxy substitution pattern confers a unique combination of steric bulk, electronic properties, and lipophilicity that cannot be replicated by other in-class benzoic acid derivatives. Simple substitution with a hydroxy or methoxy analog drastically alters hydrogen-bonding capacity and metabolic liability, while shifting the fluorine atoms to different ring positions modifies electronic distribution and reactivity in cross-coupling reactions [1]. The isopropoxy group provides distinct steric shielding of the 4-position and enhanced lipophilicity (cLogP ~3.3) relative to smaller alkoxy substituents, which directly impacts membrane permeability, protein binding, and downstream biological performance [2]. Consequently, generic substitution without rigorous comparative evaluation risks synthetic failure, altered pharmacokinetic profiles, and irreproducible biological data.

Hydroxy/methoxy analogs alter hydrogen-bonding capacity and metabolic stability, impacting target engagement.
Relocation of fluorine atoms to 2,6- or other positions modifies electronic distribution and cross-coupling reactivity.
Smaller alkoxy groups lack the steric shielding and lipophilicity (cLogP ~3.3) of isopropoxy, potentially changing membrane permeability and protein binding.

3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: Quantitative Evidence


Lipophilicity (LogP) vs. 4-Hydroxy Analog

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 3.31, whereas its 4-hydroxy analog (3,5-difluoro-4-hydroxybenzoic acid) has a predicted LogP of approximately 1.8–2.1 [1][2]. The ~1.2–1.5 log unit increase directly translates to a >10-fold higher lipophilicity, which is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs [1].

Lipophilicity (LogP)
Class-level
ACD/LogP 3.31 vs. 1.8–2.1 for 4-hydroxy analog. Δ ≈ +1.2–1.5
Supports logP-guided building block selection for permeability optimization
Class-level prediction; validate with experimental LogP
Medicinal Chemistry ADME Prediction Lipophilicity

LogD₇.₄ vs. Non-Fluorinated Analogs

The predicted distribution coefficient at pH 7.4 (ACD/LogD₇.₄) for 3,5-difluoro-4-(propan-2-yloxy)benzoic acid is -0.25, indicating that at physiological pH the compound exists predominantly in its ionized carboxylate form but retains a modest degree of lipophilicity due to the isopropoxy group [1]. In contrast, a non-fluorinated 4-isopropoxybenzoic acid would have a lower LogD₇.₄ (more negative) due to reduced electron-withdrawing effects, while mono-fluorinated analogs exhibit intermediate values [2].

LogD₇.₄ Distribution
Class-level
ACD/LogD₇.₄ -0.25; non-fluorinated analog LogD₇.₄ ~ -1.5 to -2.0. Δ ≈ +1.25–1.75
Supports pH-dependent permeability assessment in lead optimization
Class-level prediction; confirm with experimental distribution coefficient
Pharmacokinetics Drug Design Ionization

Purity & Quality Control Documentation

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is commercially available from multiple reputable vendors at defined purity grades: ≥97% (Bide Pharmatech, batch-specific QC with NMR/HPLC/GC) and 98% (Sigma-Aldrich/AOBChem) . In comparison, many structurally similar fluorinated benzoic acid building blocks (e.g., 2,6-difluoro-4-isopropoxybenzoic acid, CAS not specified) are often supplied at lower or unspecified purity levels (e.g., 95% or "technical grade"), which can introduce impurities that compromise reaction yields and biological assay reproducibility .

Purity & QC
Cross-study comparable
Target: 97–98% purity; batch-specific NMR/HPLC/GC. Comparator: 2,6-difluoro analog ~95%, limited QC.
May reduce off-target risk in assays and improve synthesis reproducibility
Verify batch-specific COA for critical applications
Analytical Chemistry Quality Control Reproducibility

Steric & Electronic Effects in Cross-Coupling

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) that activates the carboxylic acid for nucleophilic acyl substitution and influences the reactivity of the aromatic ring in palladium-catalyzed cross-couplings. The 4-isopropoxy group provides steric hindrance that can direct regioselectivity in electrophilic aromatic substitution or metalation reactions. While direct comparative kinetic data are not publicly available, the distinct substitution pattern of this compound (3,5-diF, 4-OiPr) offers a different reactivity profile compared to isomers such as 2,6-difluoro-4-isopropoxybenzoic acid or 3,5-difluoro-4-methoxybenzoic acid [1].

Steric/Electronic Profile
Class-level
3,5-diF, 4-OiPr: strong -I effect, steric shielding. Methoxy analog: smaller steric bulk, altered electronics.
Substitution pattern may influence cross-coupling selectivity and yield
Qualitative assessment; direct kinetic data not available
Organic Synthesis Cross-Coupling Fluorine Chemistry

3,5-Difluoro-4-(propan-2-yloxy)benzoic Acid: Key Applications


Oral Bioavailability via Lipophilic Bioisosteres

The high LogP (3.31) and favorable LogD₇.₄ (-0.25) of 3,5-difluoro-4-(propan-2-yloxy)benzoic acid make it an attractive carboxylic acid component for amide or ester prodrugs in oral drug candidates. Its increased lipophilicity relative to hydroxy or methoxy analogs can enhance passive membrane permeability while maintaining sufficient aqueous solubility for formulation [1]. This compound is particularly suited for CNS drug discovery programs where blood-brain barrier penetration is required [1].

Synthesis of Fluorinated Herbicides & Fungicides

The combination of a carboxylic acid handle and a lipophilic isopropoxy group, coupled with the metabolic stability conferred by 3,5-difluoro substitution, aligns with the physicochemical requirements of modern agrochemicals . This building block can be elaborated into aryl amides or esters that exhibit improved foliar uptake and environmental persistence compared to non-fluorinated or less lipophilic analogs .

Monomer for Fluorinated Polyesters & Liquid Crystals

The rigid, electron-deficient aromatic core with a reactive carboxylic acid group enables the synthesis of fluorinated polyesters, polyamides, or liquid crystalline materials with enhanced thermal stability and unique dielectric properties [2]. The 4-isopropoxy substituent can modulate mesophase behavior and solubility in organic solvents, offering tunability not available with simpler fluorinated benzoic acids [2].

Activity-Based Probes & Affinity Reagents

The commercial availability of this compound at high purity (97–98%) with batch-specific analytical QC supports its use in constructing chemical probes where purity and reproducibility are paramount . The fluorinated aromatic ring can serve as a ¹⁹F NMR reporter tag for studying protein-ligand interactions or as a metabolically stable phenyl bioisostere in peptidomimetics .

Application
Selection Property
Validation Focus
Oral bioavailability research via lipophilic bioisostere strategy
logP/logD-guided permeability optimization
Membrane permeability and oral absorption modeling
Fluorinated agrochemical lead synthesis
Lipophilic, metabolically stable building block
Foliar uptake and environmental persistence assays
Fluorinated polymer / liquid crystal monomer synthesis
Rigid, electron-deficient aromatic monomer
Thermal stability and dielectric property characterization
Chemical probe and affinity reagent construction
High-purity, batch-specific QC support
¹⁹F NMR reporter utility and protein-ligand interaction studies

Technical Documentation Hub

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37 linked technical documents
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